molecular formula C19H19NO6 B5708015 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime

7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime

Cat. No. B5708015
M. Wt: 357.4 g/mol
InChI Key: VCBWEQDIVFYUDA-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-2,3-dihydro-4H-chromen-4-one O-(3,5-dimethoxybenzoyl)oxime, commonly referred to as DMBO, is a synthetic compound that has been widely studied for its potential use in scientific research. DMBO is a derivative of coumarin, a natural compound found in many plants, that has been shown to exhibit a variety of biological activities.

Mechanism of Action

The exact mechanism of action of DMBO is not fully understood, but it is believed to act by binding to specific proteins and modulating their activity. DMBO has been shown to interact with a variety of proteins, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
DMBO has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the induction of cell death. DMBO has also been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMBO in lab experiments is its versatility. DMBO can be used in a variety of assays and experimental systems, and its fluorescent properties make it a useful tool for imaging and detection. However, one limitation of using DMBO is its potential toxicity, which can vary depending on the experimental conditions and the cell or tissue type being studied.

Future Directions

There are many potential future directions for the study of DMBO, including the development of new synthetic methods for producing DMBO derivatives with improved properties, the identification of new protein targets for DMBO, and the exploration of DMBO's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of DMBO and its effects on cellular and physiological processes.

Synthesis Methods

DMBO can be synthesized using a multi-step reaction process that involves the condensation of 3,5-dimethoxybenzoyl chloride with 7-methoxy-2,3-dihydro-4H-chromen-4-one in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.

Scientific Research Applications

DMBO has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases, and as a tool for studying the mechanisms of protein-protein interactions.

properties

IUPAC Name

[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-22-13-4-5-16-17(6-7-25-18(16)11-13)20-26-19(21)12-8-14(23-2)10-15(9-12)24-3/h4-5,8-11H,6-7H2,1-3H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBWEQDIVFYUDA-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC(=CC(=C3)OC)OC)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC(=CC(=C3)OC)OC)/CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino 3,5-dimethoxybenzoate

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